

Mesopram: A Selective PDE4 Inhibitor

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Compound Focus: Mesopram

CAS No.: 189940-24-7

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Mesopram is a specific Type-4 Phosphodiesterase (PDE4) inhibitor that was investigated pre-clinically for its anti-inflammatory properties [1] [2]. The table below summarizes its core characteristics based on the available research:

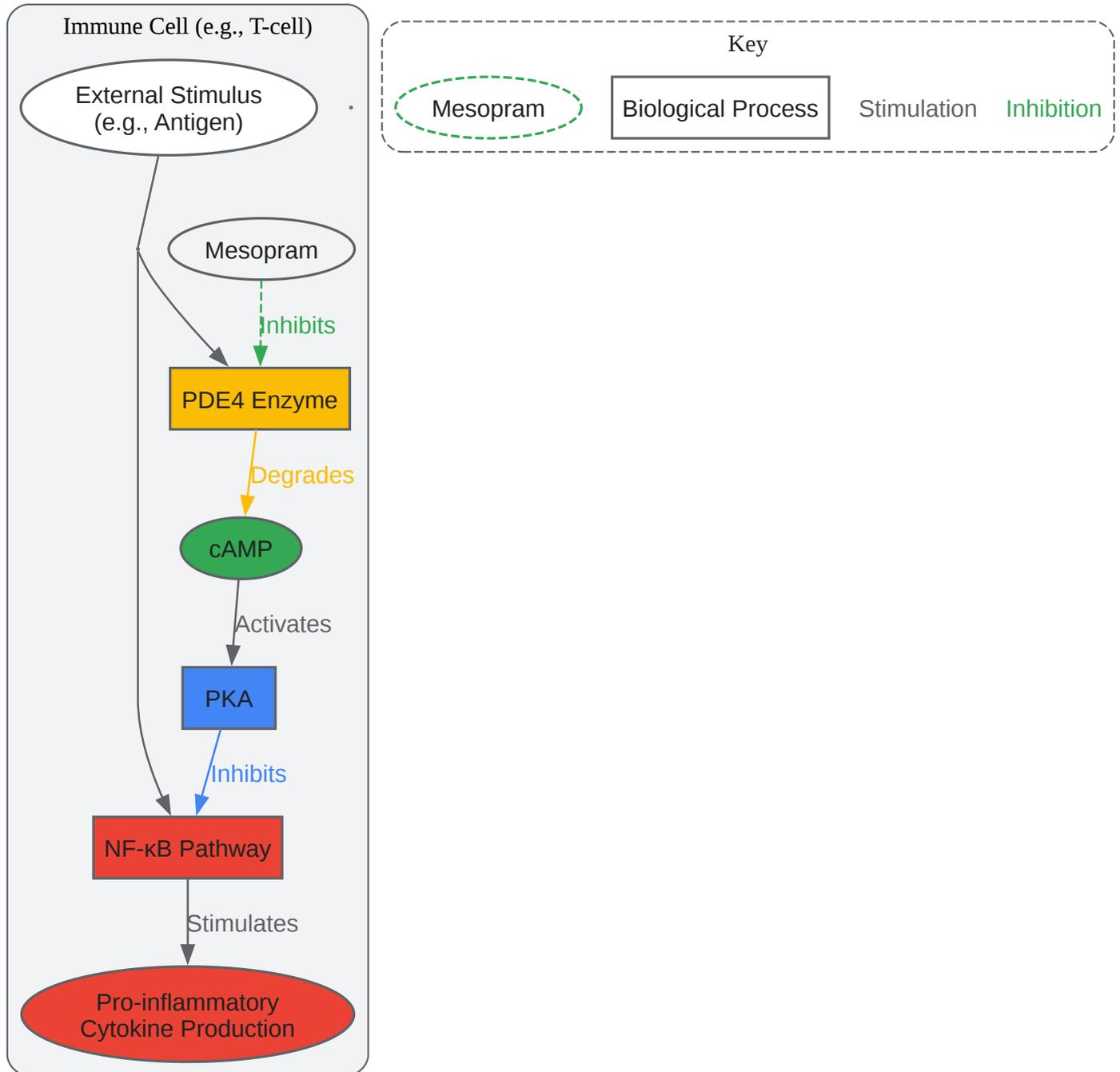
Feature	Description
Drug Class	Specific Type-4 Phosphodiesterase (PDE4) inhibitor [1] [2]
Mechanism of Action	Inhibits PDE4, increasing intracellular cAMP levels, modulating immune cell activity [3] [2]
Primary Research Focus	Autoimmune and inflammatory diseases [1] [2]
Key Experimental Models	Experimental Autoimmune Encephalomyelitis (EAE) in rodents; DSS-induced colitis in mice [1] [2]
Reported Effects	Inhibits IFN- γ production; suppresses T cell infiltration; alleviates disease symptoms [1] [2]

Mechanism of Action and Experimental Data

Mechanism of Action

PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **Mesopram** increases cAMP levels in immune cells. Elevated cAMP activates Protein Kinase A (PKA) and other signaling molecules, leading to the suppression of pro-inflammatory cytokines and T-cell activation [3] [2]. This mechanism is common to the PDE4 inhibitor class [3] [4].

The following diagram illustrates this core signaling pathway:



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Supporting Experimental Data

The search results provide some specific experimental findings:

- **In Vitro Findings:** In activated human CD4+ T-cells, **Mesopram** dose-dependently inhibited the production of the pro-inflammatory cytokine IFN- γ , while production of IL-5 was not suppressed [2].
- **In Vivo Efficacy:**
 - In a mouse model of dextran sulfate sodium (DSS)-induced colitis, oral **Mesopram** (10 mg/kg daily) significantly reduced the clinical disease score compared to placebo [1].
 - In rodent models of Experimental Autoimmune Encephalomyelitis (EAE), **Mesopram** administered either preventively or therapeutically reduced clinical scores, suppressed infiltration of inflammatory cells into the brain, and lowered cytokine production at the disease site [2].

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References

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